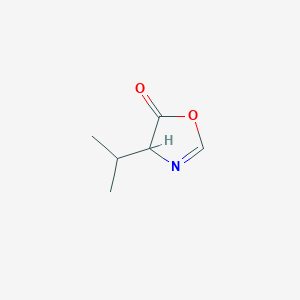

5(4H)-Oxazolone, 4-(1-methylethyl)-

Description

5(4H)-Oxazolones, also referred to as azlactones, are characterized by a five-membered ring containing an oxygen atom, a nitrogen atom, and a ketone group. ontosight.aibiointerfaceresearch.com Their structure allows for multiple reaction sites, making them valuable building blocks in organic synthesis. thieme-connect.com The acidity of the proton at the C-4 position, the electrophilicity of the carbonyl group, and the ability to act as a 1,3-dipole under certain conditions contribute to their diverse reactivity. thieme-connect.com This reactivity has been harnessed to produce a variety of more complex molecules, including amino acids, peptides, and other heterocyclic systems like oxazoles, β-lactams, pyrroles, and imidazoles. unirioja.esrsc.orgresearchgate.net The general structure of 5(4H)-oxazolones allows for substitutions at the C-2 and C-4 positions, which significantly influences their chemical behavior and biological properties. bohrium.com

The study of oxazolones dates back to the late 19th century with the work of Plöchl and Erlenmeyer. drugfuture.com The Erlenmeyer-Plöchl synthesis, first described in 1893, involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form an unsaturated azlactone. drugfuture.comwikipedia.orgresearchgate.net This reaction became a cornerstone for the synthesis of α-amino acids. wikipedia.org Over the years, numerous modifications and new synthetic methods have been developed, including the Bergmann synthesis, which utilizes haloacylamino acids and acetic anhydride. researchgate.nettandfonline.com Modern approaches employ a variety of catalysts and conditions, such as microwave irradiation and the use of ionic liquids, to improve efficiency and yield. bohrium.comresearchgate.net

The presence of a 4-(1-methylethyl) or isopropyl group on the oxazolone (B7731731) ring introduces specific steric and electronic effects. The bulky isopropyl group can influence the stereochemical outcome of reactions at the C-4 position. While detailed studies on 4-isopropyl-5(4H)-oxazolone itself are not extensively documented in the provided results, research on related 4-substituted oxazolones indicates that the nature of the substituent at this position is critical. For instance, in certain reactions, alkyl substituents at C-4 have been shown to lead to decreased yields and diastereoselectivity compared to aryl substituents. thieme-connect.com The electronic properties of the 2-alkoxy substituent have also been shown to affect the acidity of the C-4 proton. cdnsciencepub.com

The chemical properties of 4-isopropyl-2-phenyl-5(4H)-oxazolone are summarized in the table below:

| Property | Value |

| CAS Number | 5839-93-0 cymitquimica.comchemicalbook.com |

| Molecular Formula | C12H13NO2 cymitquimica.com |

| Molecular Weight | 203.24 g/mol chemicalbook.com |

| Appearance | White to off-white crystalline powder cymitquimica.comsigmaaldrich.com |

| Melting Point | 41-45 °C chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water cymitquimica.com |

| IUPAC Name | 4-(1-Methylethyl)-2-phenyl-5(4H)-oxazolone cymitquimica.com |

The academic study of 5(4H)-Oxazolone, 4-(1-methylethyl)- and its derivatives typically involves a multi-faceted approach. Synthesis is a primary focus, often starting from N-protected amino acids like N-benzoyl-valine, which can be cyclized to form the oxazolone ring. cymitquimica.com Characterization of these compounds relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl (C=O) and imine (C=N) stretching frequencies of the oxazolone ring, which typically appear around 1820 cm⁻¹ and 1660 cm⁻¹, respectively. biointerfaceresearch.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, and mass spectrometry is used to confirm the molecular weight. nih.govbiointerfaceresearch.com

Research into the reactivity of these compounds explores their utility in various synthetic transformations. This includes nucleophilic attack on the carbonyl carbon, which leads to ring-opening and the formation of amino acid derivatives, and cycloaddition reactions. thieme-connect.comcsic.estandfonline.com The potential for these compounds to serve as precursors to biologically active molecules is also a significant area of investigation. bohrium.comscispace.com

Structure

3D Structure

Properties

CAS No. |

4526-83-4 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

4-propan-2-yl-4H-1,3-oxazol-5-one |

InChI |

InChI=1S/C6H9NO2/c1-4(2)5-6(8)9-3-7-5/h3-5H,1-2H3 |

InChI Key |

VNKZACZQXVQWKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(=O)OC=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 4h Oxazolone, 4 1 Methylethyl and Its Derivatives

Cyclization Reactions from N-Acyl-α-Amino Acid Precursors

The most prevalent and direct route to 5(4H)-oxazolones involves the intramolecular cyclization of N-acyl-α-amino acids. researchgate.netmdpi.com This transformation is essentially a dehydration reaction, where the carboxyl group and the amide nitrogen of the N-acyl amino acid condense to form the five-membered oxazolone (B7731731) ring. The efficiency and success of this cyclization are highly dependent on the choice of activating agent for the carboxylic acid functionality. A variety of reagents have been developed and optimized for this purpose, each with its own set of advantages and specific applications. researchgate.net

Carbodiimide-Mediated Cyclodehydration Protocols

Carbodiimides, most notably N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely recognized as effective reagents for promoting the cyclodehydration of N-acyl-α-amino acids. researchgate.netresearchgate.net The reaction of N-tert-butoxycarbonyl-L-valine with EDC in dichloromethane (B109758) has been shown to produce 2-tert-butoxy-4-isopropyl-5(4H)-oxazolone. cdnsciencepub.comcdnsciencepub.com Similarly, N-benzyloxycarbonyl-L-valine can be converted to 2-benzyloxy-4-isopropyl-5(4H)-oxazolone using this method. cdnsciencepub.com

The mechanism involves the initial activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. sci-hub.se This intermediate then undergoes intramolecular nucleophilic attack by the amide oxygen to yield the oxazolone and the corresponding urea (B33335) byproduct. While effective, a common side reaction is the formation of N-acylurea, which can complicate purification. semanticscholar.org The choice of solvent and reaction conditions can be optimized to maximize the yield of the desired oxazolone. For instance, the use of dichloromethane at room temperature has proven successful. cdnsciencepub.com

| Precursor | Carbodiimide | Product | Yield | Reference |

| N-tert-butoxycarbonyl-L-valine | EDC | 2-tert-butoxy-4-isopropyl-5(4H)-oxazolone | 50% | cdnsciencepub.comcdnsciencepub.com |

| N-benzyloxycarbonyl-L-valine | EDC | 2-benzyloxy-4-isopropyl-5(4H)-oxazolone | N/A | cdnsciencepub.com |

| N-Acetyl-L-valine | EDC | 4-isopropyl-2-methyl-5(4H)-oxazolone | N/A | semanticscholar.org |

Acetic Anhydride (B1165640) and Sodium Acetate (B1210297) Condensation Approaches (Erlenmeyer–Plöchl Reaction)

The Erlenmeyer–Plöchl reaction is a classical and enduring method for the synthesis of 5(4H)-oxazolones. researchgate.netjocpr.com This reaction typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride and a weak base, such as sodium acetate. researchgate.netresearchgate.net While the classical Erlenmeyer-Plöchl reaction is primarily for the synthesis of 4-arylidene-2-substituted-5(4H)-oxazolones, the underlying principle of using acetic anhydride as a dehydrating agent is also applicable to the direct cyclization of N-acyl-α-amino acids like N-acyl-valine.

In this context, acetic anhydride serves as the dehydrating agent, activating the carboxylic acid group of the N-acyl-valine. The sodium acetate acts as a basic catalyst, facilitating the intramolecular condensation to form the 4-isopropyl-5(4H)-oxazolone ring. nih.govacs.org This method is valued for its simplicity and the use of readily available and inexpensive reagents. jocpr.com However, the reaction conditions, often requiring elevated temperatures, can sometimes lead to side reactions or racemization at the α-carbon. nih.govacs.org

| Precursor | Reagents | Product | Reference |

| N-acetyl-DL-valine | Acetic Anhydride, Sodium Acetate | 4-isopropyl-2-methyl-5(4H)-oxazolone | nih.govacs.org |

| Hippuric Acid, Isobutyraldehyde | Acetic Anhydride, Sodium Acetate | 4-isopropylidene-2-phenyl-5(4H)-oxazolone | researchgate.net |

Ethyl Chloroformate-Initiated Cyclization Methods

Ethyl chloroformate is another effective reagent for activating the carboxyl group of N-acyl-α-amino acids, thereby initiating their cyclization to 5(4H)-oxazolones. mdpi.com This method involves the formation of a mixed anhydride intermediate. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or N-methylmorpholine, to neutralize the hydrochloric acid that is formed as a byproduct. mdpi.comgoogle.com

For the synthesis of 4-(1-methylethyl)-5(4H)-oxazolone derivatives, the corresponding N-acyl-valine is treated with ethyl chloroformate and a base. For example, N-isovaleryl-(S)-2-methylvaline has been successfully converted to its corresponding oxazolone using ethyl chloroformate and triethylamine in acetonitrile. google.com Similarly, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid was cyclized to 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one using ethyl chloroformate in the presence of 4-methylmorpholine. mdpi.com This method offers a mild and efficient alternative to other dehydrating agents.

| Precursor | Reagents | Product | Reference |

| N-isovaleryl-(S)-2-methylvaline | Ethyl Chloroformate, Triethylamine | N-isovaleryl-(S)-2-methylvalyl-(S)-4-methyl-4-isopropyl-5-oxazolone | google.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Ethyl Chloroformate, 4-Methylmorpholine | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | mdpi.com |

| N-trifluoroacetyl-(S)-2-methyl-leucine | Ethyl Chloroformate, Triethylamine | 2-trifluoroacetyl-(S)-4-methyl-4-isopropyl-5-oxazolone | google.com |

Alternative Dehydrating Agents and Catalysts

Beyond the more common reagents, a variety of other dehydrating agents and catalysts have been explored for the synthesis of 5(4H)-oxazolones from N-acyl-α-amino acids. These alternatives often aim to improve reaction efficiency, simplify workup procedures, or employ more environmentally benign conditions.

One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which can be used for a one-pot synthesis of oxazolones from α-amino acids in aqueous solvents. researchgate.net This method combines the N-acylation and cyclodehydration steps.

The Vilsmeier reagent (chloromethylenedimethylammonium chloride) has also been utilized as a carboxylic group activator for this transformation. researchgate.netresearchgate.net Additionally, hypervalent iodine reagents have been developed for the direct oxidation of N-benzoyl-α-amino acids to form 4-acetoxy substituted 5(4H)-oxazolones. nih.gov These newer methods highlight the ongoing efforts to expand the synthetic toolbox for accessing these valuable heterocyclic compounds.

Enantioselective Synthesis and Chiral Control in 4-(1-methylethyl)-5(4H)-Oxazolone Formation

The stereochemistry at the C4 position of 5(4H)-oxazolones is a critical aspect, particularly when these compounds are used as precursors for chiral α-amino acids. The 4-(1-methylethyl) substituent of the target oxazolone is derived from the amino acid valine, which is chiral. Therefore, controlling the stereochemical outcome of the cyclization reaction is of paramount importance to prevent racemization.

The α-proton of 5(4H)-oxazolones is known to be acidic, which can lead to facile epimerization and loss of stereochemical integrity through the formation of an achiral oxazole (B20620) enol intermediate. acs.org This is a significant challenge in peptide synthesis where racemization is a common side reaction. spbu.ru

Asymmetric Induction Strategies for Chiral 5(4H)-Oxazolones

Maintaining the chirality of the starting N-acyl-valine during the cyclization to 4-(1-methylethyl)-5(4H)-oxazolone is a key objective. Careful selection of reagents and reaction conditions is crucial. For instance, the use of carbodiimide-mediated cyclization of N-tert-butoxycarbonyl-L-valine has been reported to yield optically pure 2-tert-butoxy-4-isopropyl-5(4H)-oxazolone. cdnsciencepub.com

In recent years, significant research has focused on the development of catalytic asymmetric methods for the synthesis of chiral oxazolones. These strategies often involve the use of chiral catalysts that can differentiate between the two enantiomers of a racemic oxazolone or guide the stereoselective formation of one enantiomer.

While not specific to the 4-isopropyl derivative, general strategies for asymmetric induction in oxazolone chemistry include:

Dynamic Kinetic Resolution (DKR): This powerful technique combines the rapid racemization of the oxazolone with a stereoselective reaction catalyzed by a chiral catalyst. acs.orgacs.org Various catalysts, including peptides and organocatalysts, have been employed for the alcoholytic DKR of oxazolones to produce enantiomerically enriched α-amino acid derivatives. acs.orgnih.gov

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as effective Brønsted acid catalysts for a range of enantioselective transformations, including those involving oxazolones. nih.gov They can achieve high levels of asymmetric induction through the formation of well-organized hydrogen-bonded transition states.

Organocatalysis: Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been successfully used in the diastereo- and enantioselective nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes. acs.org

These advanced catalytic approaches provide powerful tools for accessing enantiomerically pure 4-(1-methylethyl)-5(4H)-oxazolones and their derivatives, which are valuable building blocks in modern organic synthesis.

Advanced and Scalable Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable tool for the rapid and efficient preparation of heterocyclic compounds, including 5(4H)-oxazolones. bohrium.combiointerfaceresearch.com This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. biointerfaceresearch.commdpi.com

The synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been successfully achieved using microwave irradiation. In one method, hippuric acid and various aryl aldehydes were irradiated in acetic anhydride without a catalyst for a few minutes, resulting in good yields of the desired oxazolones. biointerfaceresearch.com Another approach involves the use of palladium (II) acetate as a catalyst under microwave and heat conditions in a solvent-free approach. biointerfaceresearch.com

Microwave irradiation has also been employed for the intramolecular cyclocondensation of 2-amino acid-derived enamines to produce novel pyrrole (B145914) derivatives, a reaction that proceeds through an intermediate that can be related to oxazolone chemistry. mdpi.com Furthermore, a highly efficient two-component [3 + 2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation has been developed for the synthesis of oxazoles and oxazolines, demonstrating the versatility of this energy source in synthesizing related heterocyclic structures. nih.gov

The table below summarizes representative examples of microwave-assisted synthesis of oxazolone derivatives and related heterocycles.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Hippuric acid, Aryl aldehyde | Acetic anhydride | Microwave (2450 MHz), 4-5 min | 4-Arylidene-2-phenyl-5(4H)-oxazolone | 70-75% | biointerfaceresearch.com |

| Hippuric acid, Aldehyde/Ketone | Palladium (II) acetate | Microwave, Heat | 2-Phenyl-5(4H)-oxazolones | N/A | biointerfaceresearch.com |

| 2-Amino acid-derived enamines | Sodium ethoxide/Ethanol (B145695) | Microwave, 30 min | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | 55-86% | mdpi.com |

| Aryl aldehydes, 4-Toluenesulfonylmethyl isocyanide (TosMIC) | Potassium phosphate | Microwave/Isopropanol | 5-Substituted oxazoles | High | nih.gov |

N/A: Data not available in the provided source.

Solvent-free or "neat" reaction conditions represent a significant advancement in green chemistry, minimizing the use of hazardous organic solvents and often simplifying product isolation. bohrium.com Several solvent-free methods have been developed for the synthesis of 5(4H)-oxazolone derivatives.

One notable example is the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones, a related heterocyclic system, using microwave irradiation in the absence of a solvent. bohrium.com In this method, a mixture of ethyl acetoacetate, hydroxylamine (B1172632) hydrochloride, a substituted aromatic aldehyde, and potassium bromide as a catalyst is irradiated in a microwave oven. This approach offers several advantages, including high yields, short reaction times, and the use of an inexpensive and readily available catalyst. bohrium.com

The Erlenmeyer synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones can also be performed under solvent-free conditions. For instance, the condensation of hippuric acid with aromatic aldehydes can be achieved by utilizing a combination of anhydrous zinc chloride and acetic anhydride. biointerfaceresearch.com Another solvent-free approach employs a reusable alumina-boric acid combination. biointerfaceresearch.com

Furthermore, mechanochemical methods, such as solvent-assisted grinding, have been developed for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. researchgate.net This technique involves the grinding of reactants in the presence of a dehydrating agent and a catalyst, leading to rapid product formation at room temperature with good to excellent yields. researchgate.net

The following table provides examples of solvent-free synthetic methods for oxazolone derivatives.

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Ethyl acetoacetate, Hydroxylamine hydrochloride, Aromatic aldehyde | Potassium bromide | Microwave, Solvent-free | 3,4-Disubstituted isoxazole-5(4H)-ones | up to 95% | bohrium.com |

| Hippuric acid, Aryl aldehydes | Anhydrous zinc chloride, Acetic anhydride | Solvent-free | 4-Arylidene-2-phenyl-5(4H)-oxazolones | 62-76% | biointerfaceresearch.com |

| Hippuric acid, Aromatic aldehydes | 2,4,6-trichloro-1,3,5-triazine, Triphenylphosphine | Solvent-assisted grinding, Room temperature | 4-Arylidene-2-phenyl-5(4H)-oxazolones | Good to excellent | researchgate.net |

Advanced Reactivity and Mechanistic Investigations of 5 4h Oxazolone, 4 1 Methylethyl

Ring-Opening Reactions and Transformation Pathways

The oxazolone (B7731731) ring is prone to cleavage under various conditions, leading to a diverse array of products. These transformations are fundamental to the synthetic utility of 5(4H)-oxazolone, 4-(1-methylethyl)-.

Nucleophilic Attack at the Carbonyl (C-5) Position

The carbonyl group at the C-5 position is a primary site for nucleophilic attack. This reactivity is a cornerstone of oxazolone chemistry, enabling the synthesis of a wide range of derivatives. mdpi.comnih.gov The electrophilicity of the C-5 carbon makes it susceptible to attack by various nucleophiles, leading to the opening of the oxazolone ring. mdpi.comnih.gov This process is a key step in the formation of amides, esters, and other functionalized compounds from the oxazolone precursor. nih.govresearchgate.net The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the cleavage of the acyl-oxygen bond of the ring.

Mechanisms of Aminolysis and Alcoholysis

Aminolysis and alcoholysis are specific examples of nucleophilic ring-opening reactions that are crucial for the synthetic applications of 5(4H)-oxazolone, 4-(1-methylethyl)-.

Aminolysis: The reaction with amines (aminolysis) leads to the formation of N-substituted α-amino acid amides. The mechanism involves the nucleophilic attack of the amine on the C-5 carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the endocyclic C-O bond and yielding the corresponding amide. The rate of this reaction can be influenced by the structure of the amine, with steric hindrance around the nitrogen atom decreasing the reaction rate. researchgate.net

Alcoholysis: In the presence of an alcohol and often an acid or base catalyst, the oxazolone ring can be opened to form the corresponding α-amino acid ester. researchgate.net The mechanism is analogous to aminolysis, with the alcohol acting as the nucleophile. Acid catalysis can enhance the electrophilicity of the carbonyl carbon, while base catalysis can increase the nucleophilicity of the alcohol. researchgate.net The reaction of 2-alkoxy-5(4H)-oxazolones with amino acid esters can produce optically pure peptides, although racemization can occur in the presence of a tertiary amine. researchgate.net

Hydrolytic Stability and Kinetics

The hydrolytic stability of 5(4H)-oxazolone, 4-(1-methylethyl)- is an important consideration in its handling and use in aqueous environments. The oxazolone ring is susceptible to hydrolysis, which involves the ring-opening reaction with water to yield the corresponding N-acyl-α-amino acid.

The kinetics of hydrolysis have been studied for related oxazolone structures. rsc.org These studies reveal that both neutral and base-catalyzed pathways contribute to the ring-opening process. rsc.org In aqueous solutions, the ionization of the C-4 proton, leading to racemization, can occur competitively with hydrolysis. rsc.org The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by both buffer components and hydroxide (B78521) ions under neutral and basic conditions. rsc.org In solvents with lower dielectric constants, the rate of ionization (racemization) can become significantly faster than the rate of ring opening. rsc.org It has been noted that oxazolones are relatively stable to hydrolysis, as demonstrated by the near-quantitative recovery of a related oxazolone after two hours in a tetrahydrofuran-water mixture. cdnsciencepub.com

Electrophilic Reactions and Functionalization

Beyond ring-opening reactions, 5(4H)-oxazolone, 4-(1-methylethyl)- can also undergo electrophilic reactions, allowing for further functionalization of the molecule. researchgate.net

Reactions at the C-4 Exocyclic Position

The C-4 position of the oxazolone ring, bearing the isopropyl group, is a key site for reactivity. The exocyclic double bond present in unsaturated oxazolones provides a site for various reactions. mdpi.com While the specific compound is saturated at this position, related unsaturated oxazolones readily undergo reactions such as Michael additions. researchgate.net For saturated oxazolones like 4-isopropyl-5(4H)-oxazolone, the C-4 proton is acidic and can be abstracted by a base. This enolization is a critical step in the racemization process of chiral oxazolones. cdnsciencepub.comacs.org The resulting enolate is a nucleophilic species that can react with various electrophiles. researchgate.net

Cycloaddition Chemistry and 1,3-Dipolar Reactivity

5(4H)-Oxazolones, including the 4-(1-methylethyl) derivative, are versatile building blocks in organic synthesis, in part due to their ability to participate in cycloaddition reactions. These reactions offer a powerful means to construct complex heterocyclic and carbocyclic frameworks.

Participation in 1,3-Dipolar Cycloadditions as Mesoionic Intermediates

A key aspect of the reactivity of 5(4H)-oxazolones is their capacity to act as precursors to mesoionic intermediates, specifically münchnones (1,3-oxazolium-5-olates). clockss.org These mesoionic compounds are highly reactive 1,3-dipoles and readily undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. clockss.orgresearchgate.net The formation of the münchnone from the oxazolone involves deprotonation at the C-4 position, a process facilitated by the acidic nature of this proton. nih.govacs.org

The resulting münchnone possesses a delocalized sextet of π-electrons, which imparts a degree of aromatic character and stability to the ring system. This intermediate then reacts with dipolarophiles in a concerted or stepwise fashion to yield various heterocyclic products. For instance, reaction with alkenes can lead to the formation of pyrroline (B1223166) derivatives, which can subsequently be converted to pyrroles. researchgate.netresearchgate.net The cycloaddition reactions of these mesoionic intermediates provide a synthetically valuable route to a diverse array of nitrogen-containing heterocycles. researchgate.netresearchgate.net

The reactivity and regioselectivity of these cycloadditions can be influenced by the nature of the substituents on both the münchnone and the dipolarophile, as well as the reaction conditions employed. researchgate.net For example, the use of chiral catalysts can enable enantioselective 1,3-dipolar cycloadditions, providing access to optically active proline derivatives and other complex polycyclic molecules. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions Involving Oxazolone-Derived Mesoionic Intermediates

| Dipolarophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| Maleimides | Pyrroline derivatives | Chiral Gold(I) complexes | beilstein-journals.orgbeilstein-journals.org |

| Alkenes | Pyrroline derivatives | - | researchgate.netresearchgate.net |

| Alkynes | Pyrrole (B145914) derivatives | - | researchgate.net |

| Triphenylvinylphosphonium bromide | Pyrrole derivatives | - | researchgate.net |

Stereoselectivity in Cycloaddition Processes

The stereochemical outcome of cycloaddition reactions involving 5(4H)-oxazolone derivatives is a critical consideration for their application in asymmetric synthesis. The stereoselectivity of these processes can be influenced by a number of factors, including the inherent chirality of the reactants, the use of chiral auxiliaries or catalysts, and the reaction conditions.

In the context of 1,3-dipolar cycloadditions of the corresponding münchnones, significant efforts have been directed towards achieving high levels of stereocontrol. The use of chiral Lewis acids or organocatalysts can effectively control the facial selectivity of the cycloaddition, leading to the formation of enantioenriched products. beilstein-journals.orgbeilstein-journals.org For example, chiral gold(I) complexes have been successfully employed to catalyze the enantioselective 1,3-dipolar cycloaddition of glycine-derived azlactones with maleimides. beilstein-journals.orgbeilstein-journals.org

Beyond 1,3-dipolar cycloadditions, other types of cycloadditions, such as [4+2] and [2+2] cycloadditions, have also been investigated. In Diels-Alder type reactions, unsaturated 5(4H)-oxazolones can function as dienophiles. unirioja.es The stereoselectivity of these reactions can be controlled through the use of Lewis acid catalysts, which can influence the endo/exo selectivity of the cycloaddition. unirioja.es Photochemical [2+2] cycloadditions of related 4-arylidene-5(4H)-oxazolones have also been shown to proceed with high stereoselectivity, yielding specific cyclobutane (B1203170) isomers. acs.org

The stereochemical course of these reactions is often rationalized by considering the transition state geometries, where steric and electronic factors dictate the preferred mode of approach of the reacting partners. researchgate.net

Tautomerism and Epimerization at C-4

The stereochemical integrity of the C-4 position in 5(4H)-oxazolones is a crucial aspect of their chemistry, particularly when derived from chiral α-amino acids. The potential for tautomerism and subsequent epimerization at this stereocenter can have significant implications for their use in stereoselective synthesis.

Acidic α-Proton and Enol Intermediate Formation

The hydrogen atom at the C-4 position of 5(4H)-oxazolones is notably acidic, with a pKa value of approximately 9. nih.govacs.org This acidity is attributed to the ability of the oxazolone ring to stabilize the resulting conjugate base through resonance. Deprotonation at C-4 leads to the formation of an enolate intermediate. nih.govsemanticscholar.org This enolate is a key species in the tautomerization process, as it can be protonated to regenerate the starting oxazolone or its C-4 epimer. The enolate can also exist in equilibrium with its tautomeric form, a hydroxy-oxazole, which possesses aromatic character. nih.govacs.org This keto-enol tautomerism is a fundamental process that underpins the racemization of chiral 5(4H)-oxazolones. nih.govsemanticscholar.org

The formation of the enol intermediate is a critical step in the dynamic kinetic resolution (DKR) of oxazolones, a powerful strategy for the synthesis of enantiomerically enriched α-amino acid derivatives. acs.orgacs.org In DKR, the rapid equilibration of the two enantiomers of the oxazolone via the enol intermediate allows for the preferential reaction of one enantiomer with a chiral catalyst or reagent, ultimately leading to a high yield of a single enantiomer of the product. acs.org

Factors Influencing Racemization and Chiral Stability

The rate of racemization of 5(4H)-oxazolones is influenced by several factors, including the nature of the substituents on the oxazolone ring, the solvent, and the presence of acids or bases. cdnsciencepub.com Base-catalyzed racemization is particularly facile due to the ready abstraction of the acidic C-4 proton to form the achiral enolate intermediate. nih.govcdnsciencepub.com Tertiary amines, for example, are known to promote the racemization of oxazolones. cdnsciencepub.com

The steric bulk of the substituent at the C-4 position can also play a role in the rate of racemization. Theoretical studies have suggested that oxazolones derived from alanine (B10760859) racemize faster than those derived from the bulkier valine. nih.gov Conversely, the electronic nature of the substituent at the C-2 position also has a significant effect. cdnsciencepub.com For instance, 2-alkoxy-5(4H)-oxazolones exhibit greater chiral stability and a slower rate of epimerization compared to their 2-alkyl or 2-aryl counterparts. nih.govchemrxiv.org This difference in stability is a key reason why N-alkoxycarbonyl-protected amino acids are generally preferred over N-acyl-protected amino acids in peptide synthesis to minimize racemization. chemrxiv.org

The solvent can also impact the rate of racemization, with ionization being more favorable in solvents with lower dielectric constants. rsc.org Understanding and controlling these factors are critical for maintaining the chiral integrity of 5(4H)-oxazolones during their synthesis and subsequent transformations.

Table 2: Factors Affecting Racemization of 5(4H)-Oxazolones

| Factor | Influence on Racemization Rate | Mechanism | Reference |

|---|---|---|---|

| Base | Increases | Promotes formation of achiral enolate intermediate | nih.govcdnsciencepub.com |

| C-4 Substituent | Steric bulk can decrease the rate | Hinders approach of base/proton | nih.gov |

| C-2 Substituent | 2-Alkoxy groups decrease the rate | Electronic effects stabilizing the chiral form | nih.govchemrxiv.org |

| Solvent | Lower dielectric constant can increase ionization | Favors formation of ion pairs | rsc.org |

Oxidation and Reduction Pathways

The reactivity of 5(4H)-oxazolones extends to oxidation and reduction reactions, which can provide access to a range of modified oxazolone derivatives or other heterocyclic systems.

The oxidation of 5(4H)-oxazolones can lead to the introduction of new functional groups. For example, the direct α-oxidation of N-benzoyl amino acids using hypervalent iodine reagents can produce 4-acetoxy-substituted 5(4H)-oxazolones. nih.gov This method provides an efficient route to quaternary substituted amino acid derivatives. nih.gov Other oxidizing agents, such as hydrogen peroxide and potassium permanganate, can also be used to form different oxazolone derivatives.

Reduction of the 5(4H)-oxazolone ring can also be achieved. Depending on the reducing agent and reaction conditions, different products can be obtained. For instance, catalytic hydrogenation of unsaturated Erlenmeyer azlactones can lead to the formation of saturated 4-substituted oxazolones. researchgate.net More powerful reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride can potentially lead to further reduction of the oxazolone ring to yield more saturated heterocyclic structures. The specific products formed will depend on the nature of the substituents on the oxazolone ring and the selectivity of the reducing agent.

Spectroscopic and Structural Elucidation of 5 4h Oxazolone, 4 1 Methylethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For 5(4H)-Oxazolone, 4-(1-methylethyl)-, both ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for a complete structural assignment.

¹H NMR Spectral Analysis

¹³C NMR Spectral Analysis

Similar to the proton NMR data, specific ¹³C NMR data for 5(4H)-Oxazolone, 4-(1-methylethyl)- is not extensively documented. Analysis of analogous compounds provides valuable insight into the expected chemical shifts. The carbonyl carbon (C=O) of the oxazolone (B7731731) ring is typically found in the downfield region of the spectrum. For example, in a steroid-oxazolone derivative, the carbonyl carbon of the amide group resonates at 160.82 ppm, while the ketone group appears at 220.30 ppm. biointerfaceresearch.com The carbons of the oxazolone ring itself are also characteristically shifted, with a reported signal at 88.84 ppm in one such derivative. biointerfaceresearch.com The isopropyl group would display distinct signals for its methyl and methine carbons.

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an oxazolone is typically dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In various substituted 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, this characteristic C=O stretching vibration is observed in the region of 1759-1712 cm⁻¹. dtu.dkorgsyn.org The exact position of this band can be influenced by the substituents on the oxazolone ring. Often, a splitting of the carbonyl band is observed due to Fermi resonance. dtu.dk Other characteristic absorptions would include C=N stretching and vibrations associated with the isopropyl group. For instance, a related oxazolidinone containing an isopropyl group shows a C-H stretching band at 2965 cm⁻¹. orgsyn.org

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1759 - 1712 |

| Imine (C=N) Stretch | ~1650 |

| C-H Stretch (sp³) | ~2965 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For 5(4H)-Oxazolone, 4-(1-methylethyl)-, the molecular formula is C₇H₉NO₂, corresponding to a molecular weight of approximately 139.15 g/mol . nih.gov

| Ion | m/z (expected) | Identity |

| [M]⁺· | 139 | Molecular Ion |

| [M - CO]⁺· | 111 | Loss of Carbon Monoxide |

| [M - C₃H₇]⁺ | 96 | Loss of Isopropyl Radical |

X-ray Diffraction Analysis for Solid-State Conformation

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 5(4H)-Oxazolone, 4-(1-methylethyl)- has not been reported, studies on a variety of other oxazolone derivatives consistently reveal important conformational features. nih.govrsc.org

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular forces. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the compound, such as its melting point, solubility, and density. For oxazolone derivatives, hydrogen bonding and van der Waals forces are the predominant intermolecular interactions.

The specific details of these interactions, such as hydrogen bond distances and the geometry of the molecular arrangement, can only be definitively determined through single-crystal X-ray diffraction analysis. Without such experimental data for 5(4H)-Oxazolone, 4-(1-methylethyl)-, a detailed quantitative description of its crystal packing remains speculative.

Table 1: Potential Intermolecular Interactions in 5(4H)-Oxazolone, 4-(1-methylethyl)-

| Interaction Type | Donor | Acceptor | Potential for Interaction |

| Hydrogen Bonding | N-H | C=O | High |

| van der Waals | Isopropyl group, Oxazolone ring | Isopropyl group, Oxazolone ring | High |

Bond Lengths, Bond Angles, and Ring Planarity

The internal geometry of a molecule, defined by its bond lengths and bond angles, provides insight into its electronic structure and stability. For the oxazolone ring, the degree of planarity is a key feature, affecting its aromaticity and reactivity.

Studies on analogous oxazolone structures have generally shown the five-membered ring to be nearly planar. cymitquimica.com This planarity arises from the delocalization of π-electrons across the C=N and C=O double bonds. The bond lengths within the ring are expected to be intermediate between single and double bonds, reflecting this electron delocalization. For instance, the C-N bonds within the oxazole (B20620) ring are expected to have lengths that suggest a degree of double bond character. cymitquimica.com

The bond angles within the ring are dictated by the sp² hybridization of the atoms involved, and they are expected to be close to 120 degrees, with some deviation due to ring strain. The exocyclic bond angles, such as those involving the isopropyl group at the 4-position, would also provide valuable information about steric hindrance and conformational preferences.

Precise, experimentally determined values for the bond lengths and angles of 5(4H)-Oxazolone, 4-(1-methylethyl)- are required for a definitive structural characterization. The following table provides a generalized expectation for these parameters based on known oxazolone structures.

Table 2: Expected Bond Parameters for the Oxazolone Ring in 5(4H)-Oxazolone, 4-(1-methylethyl)-

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C2 | N3 | ~1.3-1.4 | |

| Bond Length (Å) | N3 | C4 | ~1.4-1.5 | |

| Bond Length (Å) | C4 | C5 | ~1.5-1.6 | |

| Bond Length (Å) | C5 | O1 | ~1.3-1.4 | |

| Bond Length (Å) | O1 | C2 | ~1.3-1.4 | |

| Bond Angle (°) | O1 | C2 | N3 | ~110-120 |

| Bond Angle (°) | C2 | N3 | C4 | ~105-115 |

| Bond Angle (°) | N3 | C4 | C5 | ~100-110 |

| Bond Angle (°) | C4 | C5 | O1 | ~105-115 |

| Bond Angle (°) | C5 | O1 | C2 | ~105-115 |

Note: The values in this table are generalized estimations based on related structures and are not experimentally determined data for 5(4H)-Oxazolone, 4-(1-methylethyl)-.

Computational and Theoretical Studies on 5 4h Oxazolone, 4 1 Methylethyl

Quantum Chemical Calculations (e.g., DFT, MO methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Molecular Orbital (MO) methods, are fundamental to understanding the intrinsic properties of oxazolone (B7731731) systems. These calculations are used to determine stable molecular geometries, electronic distributions, and the energetics of chemical transformations. nih.govresearchgate.net For instance, DFT calculations on related 4-arylidene-2-phenyl-5(4H)-oxazolones have been employed to assess the relative stability of geometric isomers, revealing that the Z-isomer can be more stable than the E-isomer by a tangible energy difference, such as 2.32 kcal/mol. researchgate.net This kind of quantitative insight is crucial for predicting the outcomes of stereoselective syntheses.

The electronic structure of 5(4H)-Oxazolone, 4-(1-methylethyl)-, also known as a valine-derived azlactone, is central to its reactivity. The oxazolone ring is a five-membered heterocyclic system that can be considered a "masked" or activated form of the amino acid valine. biointerfaceresearch.com Molecular Orbital (MO) theory describes the distribution of electrons within the molecule in bonding and anti-bonding orbitals, which dictates its chemical behavior.

A key feature of the electronic structure of 4-substituted-5(4H)-oxazolones is the acidity of the proton at the C4 position. The pKa of this proton is approximately 9, which is unusually acidic for a C-H bond. acs.org This acidity facilitates easy deprotonation to form an aromatic oxazole (B20620) enol intermediate, a process that allows for the rapid equilibration of enantiomers (epimerization) at the chiral C4 center. acs.org This electronic characteristic is fundamental to its use in dynamic kinetic resolution processes.

Understanding the energetics of reactions involving 5(4H)-oxazolones is critical for controlling reaction pathways and product selectivity. Quantum chemical calculations can map out the potential energy surface of a reaction, identifying the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

In processes like the dynamic kinetic resolution (DKR) of oxazolones, the distribution of the final enantiomeric products is not governed by the stability of the starting enantiomers but by the difference in the free energies of the diastereomeric transition states leading to the products. acs.org Computational models are used to characterize these transition states. For example, in peptide-catalyzed alcoholysis, it is hypothesized that the catalyst binds and stabilizes a zwitterionic, tetrahedral intermediate, and computational studies can elucidate the specific non-covalent interactions responsible for this stabilization and for the enantioselectivity. acs.org

| Parameter | Description | Significance |

|---|---|---|

| ΔE (Isomerization) | The energy difference between geometric isomers (e.g., E vs. Z). A value of 2.32 kcal/mol indicates a significant preference for the Z-isomer in a related system. researchgate.net | Predicts the thermodynamically favored product in isomerization reactions. |

| ΔG‡ (Transition State Energy) | The Gibbs free energy of activation, representing the energy barrier for a reaction. The difference between ΔG‡ for two competing pathways determines selectivity. | Governs the kinetic outcome of a reaction, including enantioselectivity in asymmetric catalysis. acs.org |

Computational methods are widely used to predict various spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), while standard DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants. nih.gov For complex chiral molecules, theoretical calculations of electronic circular dichroism (ECD) spectra are instrumental in determining the absolute configuration of stereocenters by comparing the calculated spectrum to the experimental one.

While specific calculated data for 5(4H)-Oxazolone, 4-(1-methylethyl)- is not abundant in the literature, experimental data for closely related structures provide a benchmark for what these predictive calculations aim to achieve.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NCH | 4.12 | quartet | 7.8 |

| -CH3 (on ring) | 1.37 | doublet | 7.8 |

Data is for a related compound and serves as an example of spectroscopic parameters. core.ac.uk

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations focusing solely on 5(4H)-Oxazolone, 4-(1-methylethyl)- are not extensively documented in publicly available literature. MD simulations are typically employed for larger, more complex systems or for studying intermolecular interactions over time.

Theoretically, MD simulations could be applied to this molecule to study several phenomena:

Conformational Dynamics: To explore the flexibility of the isopropyl group and its preferred orientations relative to the oxazolone ring.

Solvation Effects: To model how the molecule interacts with solvent molecules in an explicit solvent environment, providing insights into solubility and the solvent's influence on reactivity.

Interaction with Receptors: If 5(4H)-Oxazolone, 4-(1-methylethyl)- were to be studied as a ligand for a biological target (e.g., an enzyme), MD simulations would be invaluable for exploring its binding mode, residence time, and the conformational changes induced in both the ligand and the receptor upon binding. For example, MD simulations have been used to study the interaction of other small molecules with targets like bovine cathepsin B. researchgate.net

Structure–Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. researchgate.net From a theoretical perspective, this involves quantifying how changes in molecular features—such as steric bulk, electronic properties, and hydrophobicity—affect interactions with a biological target. For the oxazolone class, it is known that substitutions at the C2 and C4 positions are critical for modulating biological activity, such as tyrosinase inhibition. researchgate.net

For 5(4H)-Oxazolone, 4-(1-methylethyl)-, theoretical SAR would focus on the contribution of the 4-isopropyl group. Computational models can quantify the steric hindrance imparted by the bulky isopropyl group and its electron-donating inductive effect. These parameters can then be correlated with observed activity. For instance, in a study of peptide-catalyzed DKR, it was found that valine-derived oxazolones (with a 4-isopropyl group) performed better than more sterically hindered analogues, suggesting that while some bulk is tolerated, excessive steric hindrance near the reaction center is detrimental. acs.org Computational docking and free energy calculations could be used to model these steric clashes and rationalize the observed activity trends.

Chiral Recognition and Enantiodiscrimination Modeling

The C4 position of 5(4H)-Oxazolone, 4-(1-methylethyl)- is a stereocenter, making chiral recognition a key aspect of its chemistry. google.com As mentioned, the facile epimerization at this center makes it an ideal substrate for Dynamic Kinetic Resolution (DKR), a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer of a product. acs.org

The modeling of this chiral recognition is a significant area of computational study. In peptide-catalyzed DKR, for example, researchers develop plausible models for catalysis that explain the observed high levels of enantioinduction. acs.orgnih.gov These models are built upon:

Conformational Analysis: Determining the stable three-dimensional structure of the chiral catalyst (e.g., a peptide) in solution, often using techniques like high-field NOESY NMR analysis combined with computational energy minimization. acs.org

Diastereomeric Transition State Modeling: Computationally building the transition states for the reaction of both enantiomers of the oxazolone with the chiral catalyst. The difference in the calculated energies of these diastereomeric transition states (ΔΔG‡) directly correlates with the predicted enantiomeric ratio of the product.

Non-covalent Interaction Analysis: Identifying the specific hydrogen bonds, steric repulsions, and van der Waals interactions within the transition state models that are responsible for stabilizing the favored pathway and destabilizing the disfavored one. This provides a rational basis for the observed enantioselectivity and guides the design of improved catalysts. acs.org

Applications of 5 4h Oxazolone, 4 1 Methylethyl in Advanced Organic Synthesis

Precursors for α-Amino Acid and Peptide Synthesis

5(4H)-Oxazolones are pivotal intermediates in the synthesis of α-amino acids and the assembly of peptide chains. ut.ac.irbiointerfaceresearch.com The 4-(1-methylethyl)- derivative, specifically, serves as a synthon for the valine residue. Its formation is often a critical step in peptide coupling reactions, where the activation of the carboxylic acid of an N-acyl valine derivative leads to cyclization. mdpi.com

Synthesis of Natural and Non-Proteinogenic α-Amino Acids

The oxazolone (B7731731) ring can be readily opened by various nucleophiles, a reaction that is fundamental to its use in synthesizing α-amino acids. biointerfaceresearch.com Hydrolysis of 5(4H)-oxazolones, including the 4-isopropyl variant, regenerates the corresponding N-acyl amino acid. This reactivity is exploited in methods designed to produce both naturally occurring and unnatural α-amino acids.

A notable application is the "azirine/oxazolone method," which is particularly effective for introducing sterically demanding α,α-disubstituted α-amino acids into peptides. uzh.ch In this process, an N-acyl amino acid reacts with a 2H-azirin-3-amine, which serves as an amino acid synthon. This reaction proceeds through an oxazolone intermediate, which is subsequently hydrolyzed to extend the peptide chain. uzh.ch While the 4-isopropyl group is not an α,α-disubstituted example, the underlying oxazolone chemistry is the same. Furthermore, methods have been developed for the direct α-oxidation of N-benzoyl amino acids using hypervalent iodine reagents to produce 4-acetoxy-5(4H)-oxazolones, which are valuable precursors for quaternary substituted amino acids. mdpi.com

Table 1: Synthesis of α-Amino Acid Derivatives via Oxazolone Intermediates

| Starting Material (N-Acyl Amino Acid) | Reagent/Method | Oxazolone Intermediate | Final Product Type | Reference |

| N-Benzoyl Valine | Acetic Anhydride (B1165640) | 2-Phenyl-4-(1-methylethyl)-5(4H)-oxazolone | N-Benzoyl Valine | |

| N-Acyl-α-amino acids | Ethyl Chloroformate/Triethylamine (B128534) | 5(4H)-Oxazolones | N-Acyl-α-amino acids | |

| N-Benzoyl Phenylalanine | Phenyliodine(III) Diacetate | 4-Acetoxy-4-benzyl-2-phenyl-5(4H)-oxazolone | Quaternary Amino Acid Derivative | mdpi.com |

| N-Benzoyl Leucine | Phenyliodine(III) Diacetate | 4-Acetoxy-4-isobutyl-2-phenyl-5(4H)-oxazolone | Quaternary Amino Acid Derivative | mdpi.com |

Utilization in Peptide Coupling Reactions

In peptide synthesis, the formation of an amide bond between two amino acids requires the activation of a carboxyl group. This activation can inadvertently lead to the formation of a 5(4H)-oxazolone intermediate, especially when coupling N-acyl peptides. mdpi.com The formation of 2,4-disubstituted-5(4H)-oxazolones is a major pathway that can lead to a significant loss of chiral integrity (racemization) at the C-terminal residue of the peptide being activated. mdpi.comnih.gov

The mechanism involves the intramolecular attack of the nitrogen-bound oxygen of the preceding peptide bond onto the activated carboxyl group. mdpi.com The resulting oxazolone has an acidic proton at the C4 position, which can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in racemization. mdpi.com The choice of coupling reagent and reaction conditions is therefore critical to suppress this side reaction. mdpi.comresearchgate.net

For instance, carbodiimide-based reagents are known to promote oxazolone formation, and their use often requires the addition of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt). beilstein-journals.org

Solid-Phase Synthesis Applications

The principles of oxazolone-mediated synthesis have been successfully translated to solid-phase peptide synthesis (SPPS). uzh.chspringernature.com In SPPS, an amino acid or peptide is anchored to a solid support, and the peptide chain is elongated through sequential coupling and deprotection steps. google.com

Building Blocks for Complex Heterocyclic Scaffolds

Beyond peptide chemistry, the reactivity of the 5(4H)-oxazolone ring makes it a valuable starting material for the synthesis of other classes of heterocyclic compounds. ut.ac.irresearchgate.net The ring can be opened and reclosed with different reagents to afford new molecular frameworks.

Derivatization to Imidazolinones and Imidazoles

A prominent application of 5(4H)-oxazolones is their conversion into imidazol-5(4H)-ones (imidazolones), which are nitrogen analogs of oxazolones. iajpr.com This transformation is typically achieved by reacting the oxazolone with a primary amine or related nitrogen nucleophile. The reaction proceeds by nucleophilic attack of the amine at the C5 carbonyl group, followed by ring opening and subsequent cyclization with the elimination of water.

For example, substituted oxazolones react with compounds like ethylenediamine (B42938) or urea (B33335) to furnish the corresponding imidazolones. nih.gov These imidazolone (B8795221) derivatives themselves are of interest for their potential biological activities. nih.govresearchgate.net Catalysts such as H2O2-promoted fly ash have been used to facilitate the synthesis of both oxazolones and their subsequent conversion to imidazolones under solvent-free conditions, highlighting an environmentally conscious approach to these scaffolds. ut.ac.irsid.ir

Table 2: Synthesis of Imidazolone Derivatives from Oxazolones

| Oxazolone Precursor | Amine Reagent | Conditions | Imidazolone Product | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | Aniline | H2O2 promoted fly ash, solvent-free | 4-Benzylidene-1,2-diphenyl-1,5-dihydro-4H-imidazol-4-one | sid.ir |

| 4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | Aniline | H2O2 promoted fly ash, solvent-free | 4-(4-Nitrobenzylidene)-1,2-diphenyl-1,5-dihydro-4H-imidazol-4-one | ut.ac.ir |

| Substituted Oxazolones | Ethylenediamine | Condensation | 1-(2-aminoethyl)-substituted imidazol-5-(4H)-ones | nih.gov |

| Substituted Oxazolones | Urea | Condensation | 1-Carboxamido-substituted imidazol-5-(4H)-ones | nih.gov |

Formation of Oxazoles and Related Structures

5(4H)-Oxazolones can also serve as precursors to fully aromatic oxazole (B20620) rings. researchgate.net This transformation typically requires an elimination or rearrangement step to introduce the second double bond into the five-membered ring. The specific reaction pathway depends on the substituents present on the oxazolone ring and the reaction conditions employed. Unsaturated oxazolones, particularly 4-arylidene-oxazol-5(4H)-ones, are important synthons for a variety of five- and six-membered heterocycles. researchgate.net These intermediates can react with reagents like phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones. researchgate.net The chemistry of oxazolones is a rich field, providing access to a diverse array of heterocyclic structures. e-bookshelf.de

Synthesis of β-Lactams, Pyrroles, and Pyrrolines

The oxazolone ring system is a versatile precursor for the synthesis of various heterocyclic compounds. rsc.org The reactivity of 5(4H)-oxazolones allows for their conversion into other important ring systems, such as β-lactams, pyrroles, and pyrrolines, which are core structures in many biologically active molecules.

The synthesis of β-lactams , a key structural motif in penicillin and other antibiotics, can be achieved from oxazolone derivatives. rsc.org While the direct conversion of 4-isopropyl-5(4H)-oxazolone to β-lactams is a specialized area of research, the general reactivity of oxazolones makes them suitable starting materials for such transformations.

Pyrroles , five-membered aromatic heterocyclic compounds, are prevalent in natural products and pharmaceuticals. nih.gov The Paal-Knorr pyrrole (B145914) synthesis is a classic method for their preparation, and variations of this reaction can utilize oxazolone derivatives. nih.gov Research has shown that oxazol-5-(4H)-ones can serve as a template for the stereoselective synthesis of pyrroles. rsc.org For instance, the reaction of 4-substituted oxazolones with various reagents can lead to the formation of highly functionalized pyrrole rings. hud.ac.ukbeilstein-journals.org While specific examples focusing solely on 4-isopropyl-5(4H)-oxazolone are not extensively detailed in the provided results, the general principle of using oxazolones for pyrrole synthesis is well-established. researchgate.net

Pyrrolines , or dihydropyrroles, are also significant heterocyclic structures found in numerous bioactive compounds. rsc.org The synthesis of pyrrolines can be achieved through various metal-mediated cyclization reactions. rsc.org The use of oxazolones as precursors for pyrroline (B1223166) synthesis has been demonstrated, highlighting the versatility of the oxazolone scaffold in generating diverse heterocyclic systems. rsc.org

Access to Triazinone Derivatives

5(4H)-Oxazolones are valuable precursors for the synthesis of triazinone derivatives. Triazinones are a class of heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including anti-inflammatory and antimicrobial properties. nih.govscirp.org

The general synthetic route involves the reaction of a 4-substituted-2-phenyl-5(4H)-oxazolone with hydrazines. nih.govresearchgate.net For example, new 1,2,4-triazin-6(5H)-ones can be obtained through the condensation of oxazolones with phenylhydrazine in acetic acid in the presence of sodium acetate (B1210297). nih.govmdpi.com This reaction proceeds via ring opening of the oxazolone by the hydrazine, followed by cyclization to form the triazinone ring. A variety of triazinone derivatives with different substituents can be prepared by this method, some of which have shown potential as COX-2 inhibitors. nih.gov While the search results provide general methods for synthesizing triazinones from oxazolones, specific examples detailing the use of 4-(1-methylethyl)-5(4H)-oxazolone were not explicitly found. However, the established reactivity patterns suggest its applicability in these synthetic schemes. google.com

Role in Polymer Chemistry

The strained ring system of 5(4H)-oxazolones makes them suitable monomers for ring-opening polymerization, leading to the formation of novel polymers with potential applications in materials science and biomedicine.

Monomer for Poly(oxazolone) Homopolymers and Copolymers

4-(1-methylethyl)-5(4H)-oxazolone and its derivatives can be used as monomers to produce poly(oxazolone) homopolymers and copolymers. epo.org The polymerization of these monomers can be initiated by various methods, leading to polymers with different properties. For instance, the cationic ring-opening polymerization of (S)-2-ethoxy-4-isopropyl-5(4H)-oxazolone yields poly(N-ethoxycarbonyl-l-valine), a new polypeptide derivative. researchgate.netkisti.re.kracs.org These polymers often exhibit interesting properties such as solubility in organic solvents and potential for further chemical modification.

Copolymers can also be synthesized by reacting oxazolone monomers with other polymerizable molecules. This allows for the tuning of the final polymer's properties for specific applications. For example, reactive polyanions have been created by copolymerizing 4,4-dimethyl-2-vinyl-2-oxazoline-5-one with methacrylic acid. researchgate.net The ability to form both homopolymers and copolymers from oxazolone-based monomers opens up a wide range of possibilities for designing new materials. mdpi.comhelsinki.fi

Ring-Opening Polymerization Mechanisms

The ring-opening polymerization (ROP) of 5(4H)-oxazolones is a key method for synthesizing polypeptides and their derivatives. Cationic ring-opening polymerization is a common mechanism employed for these monomers. researchgate.net This process is typically initiated by cationic initiators like methyl trifluoromethanesulfonate (B1224126) in an aprotic, non-nucleophilic solvent. researchgate.netacs.org The polymerization of (S)-2-ethoxy-4-isopropyl-5(4H)-oxazolone, for instance, proceeds via a cationic mechanism to produce poly(N-ethoxycarbonyl-l-valine). researchgate.netacs.org The molecular weight of the resulting polymer can be influenced by the polymerization temperature. researchgate.net

The mechanism involves the attack of a nucleophile on the activated monomer, leading to the opening of the oxazolone ring and the propagation of the polymer chain. researchgate.net The specific conditions of the polymerization, such as the choice of initiator and solvent, can affect the outcome of the reaction, including the molecular weight and polydispersity of the resulting polymer. acs.org

Chiral Auxiliaries in Asymmetric Transformations

When derived from chiral amino acids, 5(4H)-oxazolones, such as the one derived from valine (4-isopropyl-5(4H)-oxazolone), can serve as effective chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.

Inducing Stereoselectivity in Various Reactions

The chiral center at the C4 position of the oxazolone ring, originating from the amino acid precursor, can influence the stereochemical course of a variety of chemical reactions. google.comgoogle.com This has been demonstrated in the synthesis of enantiomerically enriched α-amino acid derivatives through the dynamic kinetic resolution of oxazol-5(4H)-ones. acs.orgacs.org In these reactions, a chiral catalyst preferentially reacts with one enantiomer of the racemic oxazolone, leading to a product with high enantiomeric excess. acs.org

Peptide-based catalysts have been shown to be effective in the alcoholytic dynamic kinetic resolution of oxazolones, with the structure of the oxazolone substrate influencing the conversion and enantioselectivity of the reaction. acs.org For example, oxazolones with alkyl substituents, such as the leucine-derived oxazolone (structurally similar to the valine-derived one), have shown good performance in these transformations. acs.org The use of chiral oxazolones as building blocks allows for the synthesis of optically active compounds, which is of great importance in the pharmaceutical and fine chemical industries. rsc.orgnih.govresearchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for 5(4H)-Oxazolone, 4-(1-methylethyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of oxazolone derivatives typically involves condensation reactions between α-amino acids or their esters with acylating agents. For example, a general approach (adapted from similar compounds) includes refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture . Optimization involves adjusting molar ratios (e.g., 1:1 to 1:3 substrate/catalyst), solvent polarity (DMF for high solubility), and reaction time (2–6 hours). Post-synthesis purification via recrystallization (using DMF-ethanol mixtures) ensures product integrity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this oxazolone derivative?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., isopropyl group at C4) and confirms ring saturation .

- IR Spectroscopy : Detects carbonyl (C=O) and C-N stretches (~1700 cm⁻¹ and ~1250 cm⁻¹, respectively) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₇H₁₁NO₂ for the base structure) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state forms .

Q. How does 5(4H)-Oxazolone, 4-(1-methylethyl)- fit into broader theoretical frameworks in heterocyclic chemistry?

- Methodological Answer : This compound aligns with the "electron-deficient heterocycle" framework, where the oxazolone ring acts as a Michael acceptor in nucleophilic additions. Researchers should contextualize its reactivity using frontier molecular orbital (FMO) theory to predict sites for functionalization (e.g., C5 position) . Theoretical models (e.g., Hammett constants) can rationalize substituent effects on ring stability.

Advanced Questions

Q. How can computational chemistry predict the reactivity and stability of 5(4H)-Oxazolone derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C5 carbonyl group is prone to nucleophilic attack, validated by Mulliken charges .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess stability under experimental conditions.

- Docking Studies : Predict binding affinities for pharmacological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. What methodological approaches resolve contradictions in spectroscopic data during crystallization or analysis?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) require:

- Variable-Temperature NMR : To detect dynamic processes (e.g., ring puckering) .

- Cross-Validation : Compare IR carbonyl peaks with computational vibrational spectra (e.g., Gaussian 16) .

- Statistical Validation : Use principal component analysis (PCA) to identify outliers in batch crystallization data .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in pharmacological contexts?

- Methodological Answer :

- In Vitro Assays : Test substituent variations (e.g., replacing isopropyl with cyclopropyl) against target enzymes (e.g., kinases) using fluorescence polarization .

- In Vivo Models : Administer derivatives in zebrafish models to assess bioavailability and toxicity.

- QSAR Modeling : Corporate descriptors like logP and polar surface area to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.